Cas no 1126635-15-1 (4-(5-Formylthiophen-2-yl)benzamide)

4-(5-Formylthiophen-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 1126635-15-1
- SCHEMBL2015377
- 4-(5-FORMYLTHIOPHEN-2-YL)BENZAMIDE
- EN300-1585761
- Benzamide, 4-(5-formyl-2-thienyl)-
- 4-(5-Formylthiophen-2-yl)benzamide
-
- インチ: 1S/C12H9NO2S/c13-12(15)9-3-1-8(2-4-9)11-6-5-10(7-14)16-11/h1-7H,(H2,13,15)
- InChIKey: BNRZOSYMHVTGMQ-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC=C1C1C=CC(C(N)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 231.03539970g/mol
- どういたいしつりょう: 231.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 88.4Ų
じっけんとくせい
- 密度みつど: 1.324±0.06 g/cm3(Predicted)
- ふってん: 462.6±40.0 °C(Predicted)
- 酸性度係数(pKa): 15.89±0.50(Predicted)
4-(5-Formylthiophen-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1585761-0.05g |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 0.05g |
$1032.0 | 2023-06-05 | ||
Enamine | EN300-1585761-2.5g |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 2.5g |
$2408.0 | 2023-06-05 | ||
Enamine | EN300-1585761-2500mg |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 2500mg |
$1763.0 | 2023-09-24 | ||
Enamine | EN300-1585761-100mg |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 100mg |
$792.0 | 2023-09-24 | ||
Enamine | EN300-1585761-250mg |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 250mg |
$828.0 | 2023-09-24 | ||
Enamine | EN300-1585761-10000mg |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 10000mg |
$3868.0 | 2023-09-24 | ||
Enamine | EN300-1585761-5.0g |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 5g |
$3562.0 | 2023-06-05 | ||
Enamine | EN300-1585761-0.5g |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 0.5g |
$1180.0 | 2023-06-05 | ||
Enamine | EN300-1585761-0.25g |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 0.25g |
$1131.0 | 2023-06-05 | ||
Enamine | EN300-1585761-500mg |
4-(5-formylthiophen-2-yl)benzamide |
1126635-15-1 | 500mg |
$864.0 | 2023-09-24 |
4-(5-Formylthiophen-2-yl)benzamide 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
4-(5-Formylthiophen-2-yl)benzamideに関する追加情報
Professional Introduction to 4-(5-Formylthiophen-2-yl)benzamide (CAS No. 1126635-15-1)
4-(5-Formylthiophen-2-yl)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1126635-15-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a benzamide moiety linked to a 5-formylthiophene ring, which suggests a rich chemical space for interaction with biological targets. The presence of both formyl and amide functional groups makes it a versatile scaffold for further chemical modifications, enabling the development of novel derivatives with enhanced pharmacological properties.
The molecular structure of 4-(5-Formylthiophen-2-yl)benzamide (CAS No. 1126635-15-1) can be described as a fusion of aromatic and heterocyclic systems, which is often associated with desirable physicochemical properties such as solubility, bioavailability, and metabolic stability. These characteristics are crucial for its application in drug design and development. The benzamide group is known to exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, while the thiophene ring contributes to the compound's ability to interact with enzymes and receptors in biological systems.
In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. Thiophenes are sulfur-containing heterocycles that have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The formyl group in 4-(5-Formylthiophen-2-yl)benzamide (CAS No. 1126635-15-1) provides a site for further functionalization, allowing chemists to explore diverse chemical reactions such as condensation, alkylation, and oxidation. These modifications can lead to the discovery of new analogs with improved pharmacokinetic profiles and therapeutic efficacy.
One of the most compelling aspects of 4-(5-Formylthiophen-2-yl)benzamide is its potential as a lead compound for drug discovery. The combination of the benzamide and thiophene moieties offers multiple opportunities for interaction with biological targets. For instance, studies have shown that benzamides can inhibit protease enzymes, which are often involved in pathological processes such as inflammation and cancer progression. Similarly, thiophene derivatives have been reported to exhibit antimicrobial and antifungal properties. The formyl group further enhances the compound's reactivity, making it an attractive candidate for structure-based drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-(5-Formylthiophen-2-yl)benzamide (CAS No. 1126635-15-1) with high accuracy. Molecular docking studies have revealed that this compound can interact with various protein targets, including kinases, transcription factors, and ion channels. These interactions may underlie its potential therapeutic effects in conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, virtual screening techniques have been employed to identify novel derivatives of this compound that may possess even greater biological activity.
The synthesis of 4-(5-Formylthiophen-2-yl)benzamide (CAS No. 1126635-15-1) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between 2-formyldithiophene derivatives and benzoic acid derivatives under acidic or basic conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve the efficiency of these synthetic pathways. The availability of high-quality starting materials and well-established synthetic protocols has made it feasible to produce this compound on both laboratory and industrial scales.
In conclusion,4-(5 Formylthiophen 2 yl)benzamide (CAS No 1126635 15 1) represents a promising scaffold for pharmaceutical research due to its unique structural features and potential biological activities The combination of benzamide and thiophene moieties offers multiple opportunities for further chemical modifications leading to novel therapeutic agents With advancements in computational chemistry synthetic methodologies
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